Pentaerythritol tetraacetate
Overview
Description
Pentaerythritol tetraacetate is an organic compound with the molecular formula C13H20O8 and a molecular weight of 304.2931 g/mol . It is a tetraester derived from pentaerythritol and acetic acid. This compound is known for its use in various industrial applications due to its unique chemical properties.
Preparation Methods
Pentaerythritol tetraacetate can be synthesized through the esterification of pentaerythritol with acetic anhydride or acetyl chloride. The reaction typically involves heating pentaerythritol with an excess of acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is then purified by distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Pentaerythritol tetraacetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form pentaerythritol and acetic acid.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different esters.
Reduction: this compound can be reduced to pentaerythritol using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include water, acids, bases, and reducing agents. The major products formed from these reactions are pentaerythritol and acetic acid .
Scientific Research Applications
Pentaerythritol tetraacetate has a wide range of applications in scientific research and industry:
Plasticizers: This compound is employed as a plasticizer in the production of plastics, enhancing their flexibility and durability.
Pharmaceuticals: It serves as an absorption enhancer and cross-linking agent in pharmaceutical formulations.
Coatings and Adhesives: The compound is used in the production of coatings and adhesives, providing improved adhesion and durability.
Mechanism of Action
The mechanism of action of pentaerythritol tetraacetate involves its ability to undergo hydrolysis and transesterification reactions. These reactions allow it to interact with various molecular targets and pathways, enhancing its effectiveness in different applications. For example, in lubricants, its thermal stability and low volatility contribute to its performance under high-temperature conditions .
Comparison with Similar Compounds
Pentaerythritol tetraacetate can be compared with other similar compounds such as:
Pentaerythritol tetranitrate: This compound is an explosive and a vasodilator, differing significantly in its applications and properties from this compound.
Pentaerythritol tetrabenzoate: Used as a plasticizer and stabilizer in various industrial applications, it shares some similarities with this compound but differs in its ester groups.
Pentaerythritol tetrakis (3-mercaptopropionate): This compound is used in the production of polymers and coatings, offering different chemical properties and applications compared to this compound.
This compound stands out due to its unique combination of thermal stability, low volatility, and versatility in various industrial applications.
Properties
IUPAC Name |
[3-acetyloxy-2,2-bis(acetyloxymethyl)propyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O8/c1-9(14)18-5-13(6-19-10(2)15,7-20-11(3)16)8-21-12(4)17/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHCZCFQVONTOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COC(=O)C)(COC(=O)C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871783 | |
Record name | Pentaerythritol tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871783 | |
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Molecular Weight |
304.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS] | |
Record name | Pentaerythritol tetraacetate | |
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CAS No. |
597-71-7 | |
Record name | Pentaerythritol, tetraacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=597-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pentaerythritol tetraacetate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597717 | |
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Record name | Pentaerythritol tetraacetate | |
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Record name | 1,3-Propanediol, 2,2-bis[(acetyloxy)methyl]-, 1,3-diacetate | |
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Record name | Pentaerythritol tetraacetate | |
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Record name | Pentaerythritol tetraacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.008 | |
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Record name | PENTAERYTHRITYL TETRAACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4YXI01Z81 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Pentaerythritol Tetraacetate (PETA)?
A1: this compound (PETA) is an organic compound with the molecular formula C13H20O8 and a molecular weight of 304.3 g/mol. While the provided abstracts do not contain detailed spectroscopic data, its structure consists of a central pentaerythritol (PE) core with four acetate groups attached to its hydroxyl groups.
Q2: How is PETA synthesized, and what factors influence its synthesis?
A2: PETA is typically synthesized using acetic anhydride as the primary reagent []. The reaction's efficiency is influenced by factors like the molar ratio of reactants, reaction time, and the type and amount of catalyst used. Research suggests that optimizing these conditions can lead to high-quality PETA with a yield rate of up to 88.2% [].
Q3: What is known about the material compatibility and stability of PETA?
A3: While the provided abstracts don't delve into specific material compatibility details, one study explores the use of PETA in synthesizing liquid crystal gels []. This suggests potential applications in material science, but further research is needed to comprehensively understand its compatibility and stability across different material classes.
Q4: Are there any studies on the dissolution and solubility of PETA?
A4: Yes, research has been conducted on the liquid density and viscosity of PETA []. This information can be valuable for understanding its dissolution and solubility characteristics, which are critical factors in various applications, including pharmaceutical formulations.
Q5: What are the known applications of PETA in drug formulation and delivery?
A5: PETA has been investigated as a potential excipient in solid dispersions to enhance the bioavailability of poorly soluble drugs like Ipriflavone []. The rationale lies in its ability to form amorphous solid dispersions, potentially improving the drug's dissolution rate and absorption in the body.
Q6: How does PETA behave under oxidative conditions?
A6: Studies have examined the oxidative degradation of PETA, focusing on the kinetics of product formation like CO2, CO, and H2 [, ]. This research provides insights into the stability of PETA under oxidative conditions, which is crucial for understanding its shelf-life and potential applications.
Q7: Are there any computational chemistry studies related to PETA?
A7: Yes, molecular dynamics simulations have been employed to investigate the interactions between supercritical CO2 and PETA []. This computational approach offers valuable insights into the behavior of PETA in specific environments and its potential applications in fields like supercritical fluid technology.
Q8: Has the chlorination of PETA been studied?
A8: Research has explored the chlorination of PETA using gaseous hydrogen chloride in the presence of zinc chloride as a catalyst []. This reaction proceeds in a stepwise manner, ultimately yielding Pentaerythritol trichloromonoacetate (PETCMA). Understanding the chlorination process and its kinetics can be relevant for potential modifications and applications of PETA.
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